

(R)-2-acetoxy-2-phenylacetic acid spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	(R)-2-acetoxy-2-phenylacetic acid	
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A comprehensive spectroscopic and analytical guide to **(R)-2-acetoxy-2-phenylacetic acid** is presented for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this chiral compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for **(R)-2-acetoxy-2-phenylacetic acid** is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[1][2][3] The following tables summarize the key spectroscopic data obtained from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: 1H NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.76	broad singlet	1H	Carboxylic Acid (- COOH)
7.45–7.51	multiplet	2H	Aromatic (C _{aryl} -H)
7.36–7.42	multiplet	3H	Aromatic (C _{aryl} -H)
5.93	singlet	1H	Methine (-CH)
2.19	singlet	3H	Methyl (-CH₃)

Source:[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Chemical Shift (δ) ppm	Assignment
174.55	Carboxylic Acid (C=O)
170.38	Ester (C=O)
132.98	Aromatic (Caryl)
129.49	Aromatic (C _{aryl} -H)
128.86	Aromatic (C _{aryl} -H)
127.62	Aromatic (C _{aryl} -H)
74.02	Methine (-CH)
20.59	Methyl (-CH₃)

Source:[4]



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Wavenumber (cm⁻¹)	Intensity	Assignment
3014	very broad	O-H stretch (Carboxylic Acid)
1752	very strong	C=O stretch (Ester)
1686	very strong	C=O stretch (Carboxylic Acid)

Source:[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for (R)-2-acetoxy-2-phenylacetic acid

m/z	Interpretation
176	[M-H ₂ O] ⁺ (Loss of water from the molecular ion)

Note: The molecular ion peak $[M]^+$ at m/z = 194 is often not observed in GC/MS for this compound. [4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **(R)-2-acetoxy-2-phenylacetic acid**.

Synthesis



(R)-2-acetoxy-2-phenylacetic acid can be synthesized by the acetylation of (R)-mandelic acid with acetic anhydride in the presence of pyridine.[4]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:



- Collect a background spectrum of the clean, empty ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC/MS)

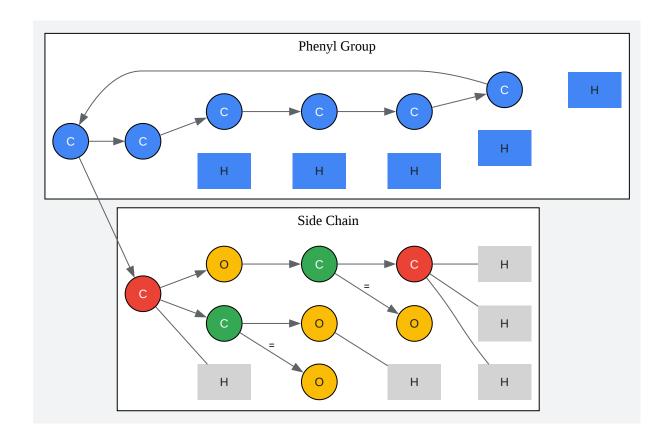
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Inject a small volume of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or moderately polar column).
 - Program the oven temperature to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities.
- · MS Conditions:
 - Use electron ionization (EI) as the ionization source.
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **(R)-2-acetoxy-2-phenylacetic acid** with key atoms labeled to correlate with the NMR data.





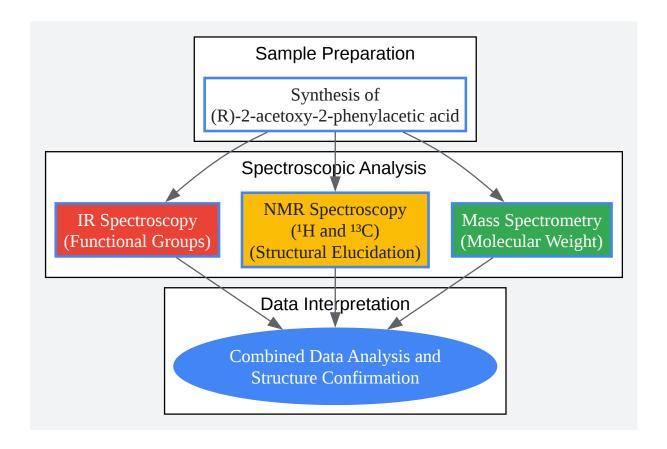
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Caption: Molecular structure of (R)-2-acetoxy-2-phenylacetic acid.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an organic compound like **(R)-2-acetoxy-2-phenylacetic acid** is depicted below.





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Caption: Workflow for spectroscopic analysis.

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